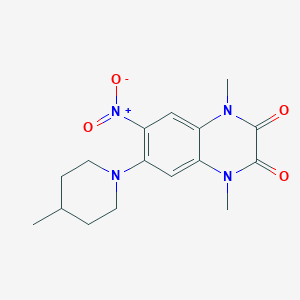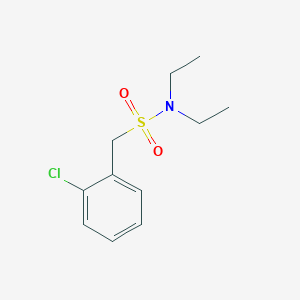
N-(3-chlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
説明
N-(3-chlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabis. CP-47,497 has gained attention in the scientific community due to its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes.
作用機序
N-(3-chlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by N-(3-chlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide leads to a range of physiological effects, including modulation of neurotransmitter release, regulation of ion channel activity, and modulation of gene expression.
Biochemical and physiological effects:
N-(3-chlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to affect ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Additionally, N-(3-chlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to modulate gene expression, leading to changes in the expression of several genes involved in various physiological processes.
実験室実験の利点と制限
N-(3-chlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages as a tool for studying the endocannabinoid system. It is a potent and selective agonist of the CB1 receptor, making it a valuable tool for studying the effects of CB1 receptor activation. Additionally, it has a long half-life, allowing for prolonged effects and making it useful for studying the long-term effects of CB1 receptor activation.
However, there are also limitations to the use of N-(3-chlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments. Its potency and selectivity can make it difficult to distinguish between the effects of CB1 receptor activation and non-specific effects. Additionally, its high potency can lead to saturation of the CB1 receptor, making it difficult to study the effects of partial agonists or antagonists.
将来の方向性
There are several potential future directions for research on N-(3-chlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the role of the endocannabinoid system in various physiological processes, including pain, appetite, and mood regulation. Additionally, there is interest in developing novel compounds based on the structure of N-(3-chlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide that may have improved pharmacological properties or selectivity for specific CB1 receptor subtypes. Finally, there is interest in developing new methods for studying the endocannabinoid system, including the use of novel imaging techniques and the development of new animal models.
科学的研究の応用
N-(3-chlorophenyl)-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to activate the CB1 receptor with high potency and selectivity, making it a valuable tool for studying the effects of CB1 receptor activation.
特性
IUPAC Name |
N-(3-chlorophenyl)-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-15(21-14-8-3-2-7-13(14)20-10)16(19)18-12-6-4-5-11(17)9-12/h2-10,15H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFMYWXDWDWWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-methoxy-4-[(2-methylphenyl)amino]-3-quinolinecarboxylic acid hydrochloride](/img/structure/B4393969.png)

![4-{[(4-methylphenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4393987.png)
![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4393988.png)

![N-{2-[4-(4-isopropoxybenzoyl)-1-piperazinyl]ethyl}isonicotinamide](/img/structure/B4394003.png)
![ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4394006.png)
![3-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4394014.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394026.png)
![N-benzyl-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4394029.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4394037.png)
![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4394042.png)
![4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4394048.png)